![molecular formula C22H18FN3OS2 B2405647 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole CAS No. 954661-87-1](/img/structure/B2405647.png)
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
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Description
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing molecules and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : Research has focused on developing new synthetic pathways for related compounds. For instance, a study described the synthesis of S-alkylated triazoles through various chemical transformations, highlighting the importance of contemporary spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and EI-MS for characterization (Arfan et al., 2018).
Biological Activities and Applications
Enzymatic Inhibition : Compounds with similar structures have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, indicating potential applications in treating conditions like Alzheimer's and diabetes (Saleem et al., 2018).
Anticancer Potential : Various derivatives have been synthesized and tested for anticancer activity. For example, a study synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them against a panel of 60 cancer cell lines, indicating significant potential in cancer treatment (Bekircan et al., 2008).
Pharmacological Effects : Research on derivatives has shown potential pharmacological effects, such as increasing efficiency or anti-fatigue properties, which could have implications in therapeutic applications (Safonov, 2018).
Chemical Structure Analysis : Studies have been conducted on the crystal structure and DFT calculations of related compounds, providing insight into their chemical and physical properties, which is crucial for understanding their biological activities (Banu et al., 2013).
Intermolecular Interactions : Analysis of intermolecular interactions in compounds with related structures, using techniques like Hirshfeld surface analysis and DFT calculations, has been reported. This type of study is significant for understanding the drug-receptor interactions and designing more effective drugs (Ahmed et al., 2020).
properties
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole |
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